(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-methoxyphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRSPKZCGUMKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359992 | |
| Record name | (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20854-60-8 | |
| Record name | (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Methodologies for the Synthesis of 4 Methoxy 1,1 Biphenyl 4 Yl Methanol and Its Precursors
Construction of the Biphenyl (B1667301) Core System
The formation of the biphenyl linkage is the cornerstone of synthesizing (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol. This can be achieved through various modern and classical methods.
Modern Transition Metal-Catalyzed Cross-Coupling Protocols for Biaryl Formation
Transition metal catalysis, particularly with palladium and nickel, has revolutionized the synthesis of biaryl compounds. wikipedia.org These reactions involve the coupling of an organometallic reagent with an organic halide or pseudohalide.
The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation due to its mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. nih.govlibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. libretexts.org
For the synthesis of a precursor to this compound, such as 4-methoxybiphenyl (B1664174), the Suzuki-Miyaura coupling can be employed by reacting 4-methoxyphenylboronic acid with an aryl halide like bromobenzene. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. researchgate.net
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Bromobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/Water | 80 | >95 |
| 2 | 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 100 | 94 |
| 3 | 4-Bromoaniline | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 100 | 98 |
| 4 | 4-Bromobenzyl alcohol | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 100 | 85 |
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. numberanalytics.comorganic-chemistry.org While typically used to form substituted alkenes, it can be adapted for biphenyl synthesis through a tandem reaction sequence. For instance, an aryl halide can be coupled with a vinylboronic acid derivative, followed by further transformations.
The direct synthesis of the this compound backbone via a standard Heck reaction would involve coupling a halo-anisole with 4-vinylbenzyl alcohol. The regioselectivity of the Heck reaction can sometimes be a challenge, but modern advancements in catalyst design have improved control over the reaction outcome. biolmolchem.com
Table 2: General Conditions for Heck Coupling in Biaryl Precursor Synthesis
| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp. (°C) |
| 1 | 4-Bromoanisole (B123540) | 4-Vinylbenzyl alcohol | Pd(OAc)₂ | Et₃N | DMF | 100-120 |
| 2 | Iodobenzene | Styrene | Pd@MOF-NH₂ | K₂CO₃ | DMF | 120 |
| 3 | Aryl Bromide | n-Butyl Acrylate (B77674) | Palladacycle/Phosphine (B1218219) | K₂CO₃ | Toluene | 130 |
The Ullmann reaction is a classic method for the synthesis of symmetrical biaryl compounds, traditionally involving the copper-mediated coupling of two aryl halides at high temperatures. organic-chemistry.org Modern modifications of the Ullmann reaction utilize catalytic amounts of copper or palladium and often employ ligands to facilitate the reaction under milder conditions, allowing for the synthesis of unsymmetrical biphenyls as well. nih.govnih.gov
The synthesis of a this compound precursor could be envisioned through the coupling of 4-iodoanisole (B42571) with a suitable 4-halobenzyl alcohol derivative. The choice of ligand and base is critical in promoting these transformations efficiently. researchgate.net
Table 3: Representative Conditions for Ullmann-type Coupling
| Entry | Aryl Halide 1 | Aryl Halide 2/Nucleophile | Metal | Ligand | Base | Solvent | Temp. (°C) |
| 1 | 4-Iodoanisole | 4-Iodobenzyl alcohol | Cu | None (excess Cu) | None | Sand | >200 |
| 2 | Aryl Iodide | Aliphatic Alcohol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 |
| 3 | 4-Iodotoluene | Pyrazole | CuI | Proline | Cs₂CO₃ | MeCN | 90 |
The Kumada, Negishi, and Stille couplings are powerful palladium- or nickel-catalyzed cross-coupling reactions that utilize different organometallic reagents.
The Kumada coupling employs a Grignard reagent (organomagnesium halide) and is particularly effective for the synthesis of unsymmetrical biaryls. wikipedia.orgorganic-chemistry.org A plausible route to the target molecule would involve the reaction of 4-methoxyphenylmagnesium bromide with 4-bromobenzyl alcohol, catalyzed by a nickel or palladium complex. arkat-usa.org
The Negishi coupling utilizes an organozinc reagent, which offers high reactivity and functional group tolerance. organic-chemistry.org The synthesis of the biphenyl core could be achieved by coupling an organozinc derivative of anisole (B1667542) with a 4-halobenzyl alcohol. nih.gov
The Stille coupling involves the reaction of an organotin reagent (stannane) with an organic halide. organic-chemistry.orglibretexts.org While organotin compounds are toxic, the Stille reaction is known for its tolerance of a wide variety of functional groups. The biphenyl structure could be formed by reacting a 4-methoxyphenylstannane with a 4-halobenzyl alcohol derivative in the presence of a palladium catalyst. nih.gov
Table 4: Overview of Kumada, Negishi, and Stille Coupling Variants
| Coupling | Organometallic Reagent | Electrophile | Catalyst | General Conditions |
| Kumada | 4-Methoxyphenylmagnesium bromide | 4-Bromobenzyl alcohol | NiCl₂(dppp) or Pd(PPh₃)₄ | THF, rt to reflux |
| Negishi | 4-Methoxyphenylzinc chloride | 4-Bromobenzyl alcohol | Pd(OAc)₂/SPhos | THF, rt |
| Stille | 4-(Tributylstannyl)anisole | 4-Bromobenzyl alcohol | Pd(PPh₃)₄ | Toluene, 80-110°C |
Classical Homocoupling and Arylation Methods
Before the advent of modern cross-coupling reactions, classical methods such as reductive and oxidative homocoupling were employed for biaryl synthesis.
Reductive homocoupling of aryl halides can be achieved using various reducing agents in the presence of a nickel or palladium catalyst. For instance, the homocoupling of a 4-halobenzyl alcohol derivative could potentially yield a symmetrical biphenyl diol, which would then require further functionalization.
Oxidative homocoupling of organometallic reagents, such as arylboronic acids, can also lead to symmetrical biaryls. researchgate.net The oxidative homocoupling of 4-methoxyphenylboronic acid in the presence of a palladium catalyst and an oxidant can produce 4,4'-dimethoxybiphenyl. While this yields a symmetrical product, it demonstrates a classical approach to forming the biphenyl core.
Table 5: Classical Homocoupling Approaches
| Method | Substrate | Reagents | Product |
| Reductive Homocoupling | 4-Bromobenzyl alcohol | NiCl₂/Zn | 4,4'-Biphenyldimethanol |
| Oxidative Homocoupling | 4-Methoxyphenylboronic acid | Pd(OAc)₂/Benzoquinone | 4,4'-Dimethoxybiphenyl |
Wurtz–Fittig and Bennett–Turner Reactions
The Wurtz-Fittig reaction provides a classical method for the formation of carbon-carbon bonds between aryl and alkyl halides. In the context of synthesizing precursors to this compound, this reaction would involve the coupling of an aryl halide with another aryl halide in the presence of sodium metal. geeksforgeeks.orgunacademy.comvedantu.com The reaction typically proceeds in a dry ether solvent. The mechanism can involve either organoalkali intermediates or a radical pathway. vedantu.com For the synthesis of an unsymmetrical biphenyl such as 4-methoxybiphenyl, a cross-coupling between two different aryl halides would be required, for instance, 4-bromoanisole and a 4-halobenzyl derivative. However, a significant drawback of the Wurtz-Fittig reaction for unsymmetrical biphenyl synthesis is the concurrent formation of symmetrical side products (e.g., 4,4'-dimethoxybiphenyl and 4,4'-disubstituted biphenyl), which can complicate purification and lower the yield of the desired product. wikipedia.org
The Bennett-Turner reaction , first reported in 1914, offers an alternative approach for the synthesis of biphenyl compounds through the homocoupling of Grignard reagents. nih.gov The original reaction involved the use of chromium(III) chloride (CrCl₃) to couple phenylmagnesium bromide. nih.gov Later modifications demonstrated that copper(II) chloride (CuCl₂) can also effectively promote this homocoupling. nih.gov While traditionally a homocoupling method, variations of this reaction can be envisioned for the synthesis of substituted biphenyls. For instance, the coupling of a pre-formed Grignard reagent derived from a methoxy-substituted aryl halide could be a potential route to the 4-methoxybiphenyl core. The proposed mechanism for copper-catalyzed homocoupling of arylboronic acids, which shares mechanistic similarities, involves the formation of a bimetallic arylcopper(II) intermediate, followed by reductive elimination to yield the biaryl product. nih.gov
| Reaction | Reactants | Reagents | Key Features | Potential Side Products |
| Wurtz-Fittig | Aryl Halide 1 + Aryl Halide 2 | Sodium metal, dry ether | Forms C-C bond between two aryl groups | Symmetrical biphenyls (Ar1-Ar1, Ar2-Ar2) |
| Bennett-Turner | Aryl Grignard Reagent | CrCl₃ or CuCl₂ | Homocoupling of aryl Grignard reagents | Primarily symmetrical biphenyls |
Emerging Biocatalytic Approaches to Biphenyl Derivatives
In the pursuit of more sustainable and selective synthetic methods, biocatalysis has emerged as a powerful tool. Enzymes such as laccases and dioxygenases are capable of catalyzing the formation of biphenyl structures under mild conditions. rsc.orgnih.gov
Laccases , a class of multicopper oxidases, catalyze the one-electron oxidation of phenolic substrates, leading to the formation of radical species that can then couple to form biaryl linkages. rsc.orgnih.govnih.govresearchgate.net This approach is particularly attractive for the synthesis of hydroxylated biphenyl derivatives, which can then be further functionalized. For example, the laccase-mediated oxidation of phenolic compounds can lead to the formation of various nitrogenated biaryl products. rsc.org The versatility of laccases is further enhanced by the use of mediators, which can expand the substrate scope of the enzyme. nih.gov
Biphenyl dioxygenases are another class of enzymes that play a crucial role in the biodegradation of polychlorinated biphenyls (PCBs). nih.govresearchgate.net These enzymes catalyze the dihydroxylation of the aromatic ring at the 2,3- or 3,4-positions. nih.gov While their natural function is catabolic, the engineered use of these enzymes holds promise for the synthesis of specific hydroxylated biphenyl intermediates, which can serve as precursors for more complex derivatives. Directed evolution techniques have been employed to enhance the activity and broaden the substrate specificity of biphenyl dioxygenases, making them valuable tools for synthetic applications. nih.govresearchgate.net
| Biocatalyst | Substrate Type | Transformation | Key Advantage |
| Laccase | Phenolic compounds | Oxidative coupling to form biaryls | Green and selective method for hydroxylated biphenyls |
| Biphenyl Dioxygenase | Aromatic compounds | Dihydroxylation of the aromatic ring | Potential for specific hydroxylation patterns |
Installation and Selective Functionalization of the Methoxy (B1213986) Moiety
The introduction of the methoxy group onto the biphenyl scaffold is a key step in the synthesis of the target molecule. This can be achieved either by starting with a methoxy-substituted precursor or by introducing the methoxy group at a later stage.
Alkylation Strategies for Methoxy Group Introduction on Biphenyl Precursors
A common and straightforward method for introducing a methoxy group is through the alkylation of a hydroxylated biphenyl precursor, such as 4-hydroxybiphenyl. The Williamson ether synthesis is a widely used method for this transformation. masterorganicchemistry.comyoutube.comlibretexts.orgquizlet.com This Sₙ2 reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to attack an alkylating agent like dimethyl sulfate (B86663) or methyl iodide. prepchem.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide. prepchem.com
A specific example is the synthesis of 4-methoxybiphenyl from 4-phenylphenol. The reaction is conducted by heating a mixture of 4-phenylphenol, sodium hydroxide, and methanol (B129727), followed by the addition of dimethyl sulfate. prepchem.com
| Precursor | Alkylating Agent | Base | Solvent |
| 4-Hydroxybiphenyl | Dimethyl sulfate | Sodium hydroxide | Methanol/Water |
| 4-Hydroxybiphenyl | Methyl iodide | Sodium hydride | Tetrahydrofuran (B95107) |
Directed Aryl Ether Synthesis Methodologies
For more complex substrates or when high regioselectivity is required, directed aryl ether synthesis methodologies offer a powerful alternative.
Directed ortho-metalation (DoM) allows for the functionalization of an aromatic ring at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.orguwindsor.cachem-station.comharvard.edu A methoxy group can act as a moderate DMG, directing lithiation to the adjacent position. This strategy can be employed to introduce other functional groups ortho to the methoxy group on a biphenyl ring, thereby enabling the synthesis of specifically substituted derivatives. The aryllithium intermediate generated can then react with a variety of electrophiles. wikipedia.org
The Ullmann condensation is another classical method for the formation of aryl ethers, involving the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. wikipedia.orgnih.govacs.orgunion.eduorganic-chemistry.org This reaction is particularly useful for coupling electron-deficient aryl halides. While traditionally requiring harsh conditions, modern modifications using soluble copper catalysts and ligands have made this reaction more versatile and applicable under milder conditions. This method could be used to couple a methoxy-containing phenol with a functionalized aryl halide or vice versa.
Introduction and Regioselective Functionalization of the Hydroxymethyl Group
The final step in the synthesis of this compound is the introduction of the hydroxymethyl group at the 4-position of the second phenyl ring.
Reduction of Carbonyl Precursors to Primary Alcohols
A common and efficient strategy for the introduction of a hydroxymethyl group is the reduction of a corresponding carbonyl precursor, such as an aldehyde or a carboxylic acid.
The reduction of a 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde to the desired primary alcohol can be readily achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) . numberanalytics.comnumberanalytics.comugm.ac.idmasterorganicchemistry.commasterorganicchemistry.com This reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature. NaBH₄ is a selective reducing agent that will reduce aldehydes and ketones but generally not esters or carboxylic acids under these conditions. masterorganicchemistry.com
For the reduction of a 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it can reduce carboxylic acids, esters, and amides to the corresponding alcohols or amines. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.ukreddit.com The reaction is typically performed in an aprotic solvent like dry diethyl ether or tetrahydrofuran, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk
Alternatively, catalytic hydrogenation can be employed for the reduction of carbonyl groups. beilstein-journals.orgtcichemicals.comtum.de Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas can effectively reduce aldehydes and ketones to alcohols. The conditions for catalytic hydrogenation can often be milder than those required for metal hydride reductions. beilstein-journals.org
| Carbonyl Precursor | Reducing Agent | Solvent | Product |
| 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | This compound |
| 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | This compound |
| 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde | H₂/Pd-C | Ethanol | This compound |
Catalytic Hydrogenation Pathways
Catalytic hydrogenation offers a clean and efficient method for the reduction of aldehydes to alcohols. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reaction is generally carried out in a suitable solvent under a pressurized atmosphere of hydrogen gas.
For the conversion of 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde to this compound, a common protocol involves stirring the aldehyde with a catalytic amount of Pd/C in a solvent like ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere. The reaction progress is monitored until the starting material is consumed, followed by filtration to remove the catalyst and evaporation of the solvent to yield the desired alcohol.
Table 1: Catalytic Hydrogenation of 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde
| Catalyst | Hydrogen Pressure | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| 10% Pd/C | 1 atm | Ethanol | Room Temperature | 12 h | >95 |
| 5% Pd/C | 3 bar | Ethyl Acetate | 25 °C | 4 h | High |
Metal Hydride Reduction Methodologies
Metal hydride reagents are widely employed for the reduction of carbonyl compounds due to their high efficiency and selectivity. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this purpose.
Sodium borohydride is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones. The reduction of 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde with NaBH₄ is typically performed in a protic solvent such as methanol or ethanol at room temperature. The reaction is generally rapid and provides high yields of the corresponding alcohol. umass.edu
Lithium aluminum hydride is a much stronger reducing agent than sodium borohydride and can reduce a wider range of functional groups. numberanalytics.comnumberanalytics.com The reduction of 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde with LiAlH₄ is usually carried out in an aprotic solvent like diethyl ether or tetrahydrofuran (THF). Due to its high reactivity, the reaction is often conducted at lower temperatures and requires careful quenching of the excess reagent. ic.ac.uk
Table 2: Metal Hydride Reduction of 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde
| Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol | Room Temperature | 30 min | ~98 |
| Lithium Aluminum Hydride (LiAlH₄) | THF | 0 °C to Room Temp | 1 h | High |
Formylation of Biphenyl Systems and Subsequent Reduction
An alternative strategy for the synthesis of this compound involves the initial formylation of a suitable biphenyl precursor, such as 4-methoxybiphenyl, followed by the reduction of the resulting aldehyde. Common formylation methods include the Vilsmeier-Haack and Rieche reactions.
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring. thieme-connect.dechemistrysteps.com For 4-methoxybiphenyl, the formylation is expected to occur at the para position of the unsubstituted phenyl ring due to the directing effect of the methoxy group.
The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). uniroma1.itwikipedia.org This method is also suitable for the formylation of activated aromatic compounds.
Once the 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde is synthesized via one of these formylation methods, it can be subsequently reduced to the target alcohol using the catalytic hydrogenation or metal hydride reduction techniques described previously.
Table 3: Formylation of 4-Methoxybiphenyl and Subsequent Reduction
| Formylation Method | Formylation Reagents | Reduction Method | Overall Yield (%) |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | NaBH₄ | Good |
| Rieche | Cl₂CHOMe, TiCl₄ | Catalytic Hydrogenation | Moderate to Good |
Direct Hydroxymethylation Procedures
Direct hydroxymethylation involves the introduction of a hydroxymethyl group (-CH₂OH) directly onto the aromatic ring. While less common for biphenyl systems, this can be achieved under specific conditions, for instance, using formaldehyde (B43269) in the presence of an acid catalyst. The reaction with 4-methoxybiphenyl would likely yield a mixture of isomers, with the substitution pattern influenced by the directing effects of the methoxy group and the biphenyl moiety. This method often suffers from lower selectivity and the formation of polymeric byproducts, making it a less favored synthetic route compared to the reduction of a pre-formed aldehyde.
Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 1,1 Biphenyl 4 Yl Methanol
Transformations Involving the Primary Alcohol Functionality
The primary alcohol group in (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol is a key site for various chemical transformations.
Oxidation Reactions of the Hydroxymethyl Group
The hydroxymethyl group of this compound can be oxidized to the corresponding aldehyde, 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde. This transformation is a critical step in the synthesis of various organic compounds. nih.govnih.gov
Several oxidizing agents can be employed for this purpose. For instance, photocatalytic oxidation using titanium dioxide (TiO2) in water has been explored for the selective oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde. scispace.comresearchgate.net While this specific study does not use the biphenyl-containing substrate, it provides insight into the oxidation of a similar methoxy-substituted benzylic alcohol. The yield and selectivity of such reactions can be influenced by the catalyst preparation and reaction conditions. scispace.com In some cases, the oxidation can proceed further to yield the carboxylic acid, 4-methoxybenzoic acid, as a by-product. scispace.comresearchgate.net
The choice of oxidant and reaction conditions is crucial to control the extent of oxidation and maximize the yield of the desired aldehyde. For example, some catalytic systems have shown high efficiency in oxidizing primary alcohols to aldehydes with high yields and selectivity, even allowing for the recycling of the catalyst. researchgate.net
| Reactant | Product | Reaction Type |
|---|---|---|
| This compound | 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde | Oxidation |
Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification)
The hydroxyl group of this compound can undergo esterification and etherification reactions to form a variety of derivatives.
Esterification: The reaction of the alcohol with a carboxylic acid or its derivative, such as an acid chloride, in the presence of a catalyst, yields an ester. nih.gov The Fischer esterification method, which involves reacting a carboxylic acid and an alcohol with an acid catalyst, is a common approach. researchgate.net The yield of the ester can be influenced by factors such as the molar ratio of reactants, reaction temperature, catalyst concentration, and reaction time. researchgate.net For example, in the esterification of caffeic acid with methanol (B129727) using p-toluenesulfonic acid as a catalyst, an excess of methanol was used to shift the equilibrium towards the product. researchgate.net
Etherification: The hydroxyl group can also be converted into an ether. One common method is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
| Reactant | Reagent | Product Type |
|---|---|---|
| This compound | Carboxylic Acid/Acid Chloride | Ester |
| This compound | Alkyl Halide (after deprotonation) | Ether |
Nucleophilic Substitution Reactions at the Benzylic Carbon (e.g., Halogenation)
The benzylic carbon of this compound is susceptible to nucleophilic substitution reactions. A common example is halogenation, where the hydroxyl group is replaced by a halogen atom. This can be achieved using various halogenating agents, such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination).
These reactions typically proceed through an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the substrate. The resulting benzylic halides are valuable intermediates for further synthetic transformations.
Reactivity of the Biphenyl (B1667301) System
The biphenyl core of the molecule also exhibits characteristic reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions on the Biphenyl Core
The biphenyl system can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on one of the aromatic rings. youtube.commasterorganicchemistry.com The position of substitution is directed by the existing substituents: the hydroxymethyl group and the methoxy (B1213986) group.
The methoxy group (-OCH3) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. youtube.comlibretexts.org The hydroxymethyl group (-CH2OH) is a weakly deactivating, ortho-, para-directing group. In electrophilic aromatic substitution reactions on substituted benzenes, activating groups generally direct the incoming electrophile to the ortho and para positions. libretexts.org
Given the presence of the strongly activating methoxy group, electrophilic substitution is expected to occur predominantly on the methoxy-substituted ring at the positions ortho to the methoxy group. youtube.comlibretexts.org
| Substituent | Activating/Deactivating | Directing Effect |
|---|---|---|
| -OCH3 | Strongly Activating | Ortho, Para |
| -CH2OH | Weakly Deactivating | Ortho, Para |
Nucleophilic Aromatic Substitution Involving the Methoxy Group
While less common than electrophilic substitution for this electron-rich system, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. masterorganicchemistry.com Generally, SNAr reactions require the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. masterorganicchemistry.comlibretexts.org
The methoxy group itself is generally a poor leaving group. However, in some cases, particularly in intramolecular reactions, the methoxy group on an arene can be displaced by a nucleophile. ntu.edu.sg For SNAr to occur on the methoxy-substituted ring of this compound, harsh reaction conditions or activation of the ring by other means would likely be necessary. The mechanism of such reactions can be complex, sometimes proceeding through a concerted pathway rather than the traditional two-step addition-elimination mechanism involving a Meisenheimer complex. nih.govnih.gov
Functional Group Interconversions on the Aromatic Rings
The aromatic rings of this compound offer sites for various functional group interconversions, allowing for the synthesis of a diverse range of derivatives. These transformations primarily involve electrophilic aromatic substitution and the modification of the existing methoxy substituent.
Electrophilic Aromatic Substitution: The biphenyl system is generally more reactive towards electrophiles than benzene. The methoxy group (-OCH₃) on one of the phenyl rings is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. masterorganicchemistry.com This means it increases the electron density of the ring it is attached to, making it more susceptible to attack by electrophiles, and directs incoming substituents to the positions adjacent (ortho) and opposite (para) to itself. Given that the para position is already part of the biphenyl linkage, electrophilic attack is anticipated to occur predominantly at the ortho positions relative to the methoxy group (positions 3' and 5').
Common electrophilic substitution reactions applicable to this system include:
Nitration: The introduction of a nitro group (-NO₂) can be achieved using nitrating agents like nitric acid in the presence of sulfuric acid. For instance, the nitration of 4-methoxyaniline, a related compound, is a key step in the synthesis of its nitro derivatives. google.com In the case of 4-methoxybiphenyl (B1664174), nitration would be expected to yield primarily 4-methoxy-3'-nitrobiphenyl. nih.gov
Bromination: The introduction of a bromine atom can be accomplished using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or in a suitable solvent. Studies on the bromination of 4-methoxybiphenyl have shown that substitution occurs on both rings. acs.orgacs.org Reaction with bromine in chloroform (B151607) in the presence of iron powder yields 3-bromo-4-methoxybiphenyl (B1266917) and 4'-bromo-4-methoxybiphenyl, as well as the disubstituted product 3,4'-dibromo-4-methoxybiphenyl. acs.org The relative yields of these products can be influenced by reaction conditions.
Modification of the Methoxy Group:
Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group (-OH), a process known as demethylation. This transformation is significant as it converts the ether into a phenol (B47542), which opens up different avenues for further functionalization. A common and effective reagent for this purpose is boron tribromide (BBr₃). chem-station.comcommonorganicchemistry.com This strong Lewis acid coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. chem-station.com The reaction is often performed in a solvent like dichloromethane (B109758) at low temperatures. orgsyn.orgcommonorganicchemistry.com This method is particularly valuable for its high efficiency and tolerance of other functional groups, making it suitable for complex molecules like iodinated methoxy biphenyls. orgsyn.orgmdma.ch Other reagents like 47% hydrobromic acid (HBr) can also be used, typically at elevated temperatures. chem-station.comcommonorganicchemistry.com
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SₙAr) on the aromatic rings of this compound is generally challenging. SₙAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide) to activate the ring for nucleophilic attack. wikipedia.orglibretexts.orgchemistrysteps.com The methoxy group is an electron-donating group, which deactivates the ring towards nucleophiles. Therefore, to make SₙAr possible, the biphenyl scaffold would first need to be modified through electrophilic substitution to introduce the necessary activating groups.
Advanced Catalytic Reactions and Mechanistic Pathways
The synthesis and modification of the this compound scaffold heavily rely on advanced catalytic reactions, particularly those catalyzed by palladium. Understanding the mechanisms of these reactions is crucial for controlling reactivity and achieving desired outcomes.
Elucidation of Palladium-Catalyzed Reaction Mechanisms
The formation of the biphenyl core is most commonly achieved via the Suzuki-Miyaura cross-coupling reaction. libretexts.org This powerful palladium-catalyzed method creates a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide. libretexts.orgyonedalabs.com For the synthesis of the target molecule's backbone, this would involve coupling a methoxy-substituted aryl halide with a hydroxymethyl-substituted phenylboronic acid, or vice versa.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.org
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which reacts with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, breaking it and forming a new organopalladium(II) complex (Ar-Pd-X). This step oxidizes palladium from the 0 to the +2 oxidation state.
Transmetalation: In this step, the organic group from the organoboron reagent (Ar'-B(OH)₂) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the organoboron compound. The halide (X) on the palladium is replaced by the new aryl group (Ar'), resulting in a diorganopalladium(II) complex (Ar-Pd-Ar').
Reductive Elimination: This is the final step, where the two organic groups (Ar and Ar') are coupled together, forming the new carbon-carbon bond of the biphenyl product (Ar-Ar'). The palladium catalyst is simultaneously reduced from Pd(II) back to its Pd(0) state, allowing it to re-enter the catalytic cycle.
While this represents the fundamental pathway, the specific mechanism can be more complex, involving ligand association/dissociation and solvent effects. The choice of catalyst (palladium source and ligands), base, and solvent can significantly influence the efficiency and outcome of the reaction. libretexts.orgyonedalabs.com
Understanding Reaction Selectivity and Stereochemistry in Biphenyl Systems
Reaction Selectivity: In the context of functionalizing the this compound system, regioselectivity is a key consideration. As discussed in section 3.2.3, in electrophilic aromatic substitution reactions, the electron-donating methoxy group directs incoming electrophiles to the ortho and para positions of its own ring. youtube.com Since the phenyl group acts as a para-substituent, this leaves the two ortho positions (3' and 5') as the most likely sites for substitution on that ring. The other ring, containing the hydroxymethyl group (a weakly deactivating group), is less reactive towards electrophiles. This difference in reactivity allows for selective functionalization of the methoxy-bearing ring.
In Suzuki-Miyaura couplings, chemoselectivity can be important when dealing with substrates containing multiple halide atoms. The reactivity of organohalides in the oxidative addition step generally follows the order: I > Br > Cl. This allows for selective coupling at the more reactive halogen site while leaving the less reactive one intact for subsequent transformations.
Stereochemistry and Atropisomerism: A critical stereochemical feature of substituted biphenyl systems is atropisomerism . This is a type of axial chirality that arises from restricted rotation (hindered rotation) around the single bond connecting the two aryl rings. pharmaguideline.comwikipedia.org If the substituents in the ortho positions of both rings are sufficiently bulky, they will sterically hinder free rotation. This can lead to the existence of stable, non-superimposable mirror-image conformers (enantiomers) that can be isolated. pharmaguideline.comwikipedia.orgyoutube.com
For this compound itself, the substituents are not in the ortho positions, so free rotation around the biphenyl bond is expected. However, if bulky groups were introduced at the 2, 2', 6, and 6' positions, atropisomerism could be induced. The stability of atropisomers, and thus their ability to be isolated, depends on the energy barrier to rotation. wikipedia.org Methoxy groups in the ortho position can contribute significantly to this rotational barrier. acs.org The synthesis of specific atropisomers often requires diastereoselective methods, where a pre-existing chiral center in the molecule influences the formation of one axial stereoisomer over the other. nih.govuni-muenchen.deyoutube.com
Kinetic and Thermodynamic Studies of Key Transformations
Kinetic and thermodynamic studies provide quantitative insights into the factors that govern the speed and favorability of reactions involving this compound and related compounds.
Kinetic Studies: For the Suzuki-Miyaura cross-coupling, the rate-determining step can vary depending on the specific substrates and reaction conditions. Often, the oxidative addition of the aryl halide to the Pd(0) catalyst is the slowest step. However, in some systems, particularly with highly active catalysts or reactive aryl halides, transmetalation can become rate-limiting.
The choice of base, solvent, and temperature can significantly impact the reaction kinetics. For example, studies on the Suzuki coupling of 4-bromoanisole (B123540) with phenylboronic acid have shown that different bases lead to varying reaction rates and yields. researchgate.net The data below illustrates the effect of different bases on the conversion percentage in this model reaction, which is relevant to the synthesis of the 4-methoxybiphenyl core.
Table 1: Effect of various bases on the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid. Data adapted from researchgate.net.
Thermodynamic Studies: Thermodynamic parameters, such as the activation energy (Ea) or the free energy of activation (ΔG‡), quantify the energy barrier that must be overcome for a reaction to occur. For atropisomers, the rotational energy barrier determines their stability and rate of interconversion (racemization). For a biphenyl system to be considered to have stable atropisomers at room temperature, the rotational barrier is generally accepted to be around 93 kJ/mol (22 kcal/mol). wikipedia.org Computational studies on diamide-bridged biphenyls have calculated high interconversion barriers (e.g., ΔG‡ = 148.7 kJ/mol), confirming that such systems are configurationally stable. nih.govuni-muenchen.de Kinetic studies on some para-substituted biphenyls have shown that the nature of the substituents (e.g., methoxy vs. nitro) can significantly accelerate or decelerate the rate of racemization, highlighting the electronic influence on the rotational barrier. youtube.com
Table of Mentioned Chemical Compounds
Advanced Methodologies and Characterization Techniques in 4 Methoxy 1,1 Biphenyl 4 Yl Methanol Research
Continuous Flow Chemistry and Process Intensification for Biphenyl (B1667301) Synthesis
Continuous flow chemistry represents a paradigm shift in the synthesis of biphenyl compounds, moving away from traditional batch processing to a more controlled and efficient methodology. osti.govajinomoto.com This approach offers numerous advantages, including enhanced safety, better reproducibility, and improved scalability. osti.govajinomoto.comyoutube.com For the synthesis of biphenyls, particularly through well-established methods like the Suzuki-Miyaura coupling, continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purity. rsc.orgacs.orgacsgcipr.org
Process intensification, a core principle of green chemistry, is inherently achieved through continuous flow systems. osti.gov These systems minimize reaction volumes, reduce waste generation, and often allow for the use of safer, immobilized catalysts. mdpi.comresearchgate.net The ability to handle unstable intermediates and conduct reactions at elevated temperatures and pressures safely opens up new synthetic pathways that are challenging to explore in conventional batch reactors. osti.gov For instance, the Suzuki-Miyaura coupling, a cornerstone of biphenyl synthesis, has been successfully adapted to continuous flow processes, including triphasic systems, demonstrating the robustness of this technology. acs.orgmdpi.com The use of packed-bed reactors with heterogeneous catalysts further enhances the efficiency by simplifying product purification and catalyst recycling. rsc.orgresearchgate.net
| Parameter | Batch Processing | Continuous Flow Chemistry |
|---|---|---|
| Reaction Control | Limited control over mixing and heat transfer, potential for hotspots. | Precise control over temperature, pressure, and mixing. youtube.com |
| Safety | Higher risk due to large volumes of reactants and solvents. | Enhanced safety due to small reaction volumes and contained systems. ajinomoto.com |
| Scalability | Scaling up can be challenging and non-linear. | Easier and more predictable scalability by extending operation time. ajinomoto.com |
| Efficiency | Often lower yields and requires significant downstream processing. | Higher yields, improved purity, and reduced waste. osti.gov |
| Catalyst Use | Homogeneous catalysts are common, requiring complex removal. | Facilitates the use of reusable heterogeneous or immobilized catalysts. mdpi.comresearchgate.net |
Principles of Spectroscopic and Spectrometric Characterization for Structural Elucidation (Methodologies, not data)
The definitive identification and structural elucidation of (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol rely on a suite of powerful spectroscopic and spectrometric techniques. Each method provides unique and complementary information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Biphenyl Derivative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. msu.edu The fundamental principle of NMR lies in the interaction of nuclear spins with an external magnetic field. technologynetworks.com For biphenyl derivatives like this compound, ¹H and ¹³C NMR are the most commonly employed techniques.
In ¹H NMR, the chemical shift of each proton provides information about its electronic environment. Protons on the aromatic rings of the biphenyl system will appear in a characteristic region of the spectrum. The splitting of these signals (spin-spin coupling) reveals the number of neighboring protons, which is crucial for determining the substitution pattern on each phenyl ring. The integration of the signals corresponds to the number of protons of each type.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). For this compound, the molecular ion peak in the mass spectrum will correspond to the exact molecular weight of the compound.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The way a molecule breaks apart upon ionization is characteristic of its structure. For biphenyl derivatives, common fragmentation pathways can involve cleavage of the bond between the two phenyl rings or loss of substituents. The fragmentation of the biphenyl core itself has been a subject of detailed study. acs.org Analysis of these fragment ions helps to confirm the presence of the methoxy (B1213986) and methanol (B129727) functional groups and their positions on the biphenyl scaffold. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. bellevuecollege.edu It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.
For this compound, the IR spectrum will show characteristic absorption bands for the different functional groups present:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group of the methanol substituent. pressbooks.pub
C-O Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹ will correspond to the C-O stretching vibrations of the alcohol and the methoxy ether group.
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are characteristic of the C-H bonds of the aromatic rings.
Aromatic C=C Stretch: A series of sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl rings.
C-H Bending: Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
The presence and position of these characteristic peaks in the IR spectrum provide strong evidence for the presence of the key functional groups in this compound. aip.org
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is a powerful technique that provides the definitive three-dimensional structure of a molecule in the solid state. wikipedia.org The method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays are used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.
For this compound, a successful X-ray crystallographic analysis would provide unambiguous information about:
The exact bond lengths and bond angles within the molecule.
The conformation of the molecule in the solid state, including the dihedral angle between the two phenyl rings.
The intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
This technique is considered the gold standard for structural elucidation, as it provides a complete and unambiguous picture of the molecule's solid-state architecture. researchgate.net
Chromatographic Separation and Purification Methodologies (Principles, not specific conditions)
Chromatography is a fundamental technique for the separation, identification, and purification of the components of a mixture. The principle of chromatography is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.
For the purification of this compound from a reaction mixture, several chromatographic techniques can be employed:
Thin-Layer Chromatography (TLC): TLC is a simple and rapid analytical technique used to monitor the progress of a reaction and to determine the optimal solvent system for a larger-scale separation. wpmucdn.com A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The different components of the mixture will travel up the plate at different rates, resulting in their separation. wpmucdn.com
Column Chromatography: This is a preparative technique used to separate and purify larger quantities of a compound. The stationary phase is packed into a column, and the reaction mixture is loaded onto the top. The mobile phase is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected as they elute from the column, and those containing the pure desired product are combined.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and sensitive chromatographic technique that uses high pressure to force the mobile phase through a column packed with very small particles of stationary phase. This results in much higher resolution and faster separation times compared to traditional column chromatography. For biphenyl compounds, reversed-phase HPLC, often utilizing stationary phases with biphenyl moieties, is a common approach. chromatographyonline.comnih.gov These specialized columns can offer unique selectivity for aromatic compounds due to potential π-π interactions between the analyte and the stationary phase. chromatographyonline.comrestek.com
The choice of stationary and mobile phases is critical for achieving a successful separation and is determined by the polarity of the target compound and the impurities to be removed.
| Compound Name | Role in Article |
|---|---|
| This compound | Subject of the article |
| Biphenyl | Parent compound for the subject molecule |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment and separation of non-volatile to semi-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, where the stationary phase is nonpolar and the mobile phase is polar.
Research Findings: In the analysis of biphenyl derivatives, the choice of stationary phase is critical for achieving optimal separation. While standard C18 columns are widely used, stationary phases incorporating a biphenyl moiety have gained interest for their unique selectivity. chromatographyonline.comchromatographyonline.com These biphenyl phases can engage in π-π interactions with aromatic analytes, providing a different retention mechanism compared to the hydrophobic interactions that dominate on C18 phases. chromatographyonline.comchromatographyonline.com This alternative selectivity can be crucial for resolving closely related impurities from the main compound.
The mobile phase composition, typically a mixture of water with methanol or acetonitrile (B52724), significantly influences the separation. chromatographyonline.commdpi.com For separations on phenyl-based columns, methanol is often the preferred organic modifier over acetonitrile. researchgate.netphenomenex.com The π-electrons in the nitrile bond of acetonitrile can compete with the analyte for π-π interactions with the stationary phase, potentially reducing selectivity. phenomenex.com Studies on related polyphenyls have demonstrated successful separation using gradient elution, where the proportion of the organic solvent (e.g., methanol) is increased over the course of the analysis to elute more strongly retained compounds. qub.ac.uk Detection is commonly performed using a UV detector, as the aromatic rings in this compound provide strong chromophores. qub.ac.uk Wavelengths such as 254 nm or 280 nm are often suitable. chromatographyonline.comqub.ac.uk
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition | Reference |
|---|---|---|
| Column | Ascentis Express Biphenyl, 100 mm x 2.1 mm, 2.7-µm particles | chromatographyonline.comchromatographyonline.com |
| Mobile Phase | A: Water, B: Methanol. Gradient elution from 80% B to 100% B. | qub.ac.uk |
| Flow Rate | 0.5 mL/min | chromatographyonline.com |
| Column Temperature | 35 °C | chromatographyonline.com |
| Detector | UV Absorbance at 254 nm | chromatographyonline.com |
| Injection Volume | 5 µL | N/A |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography is the premier technique for the analysis of volatile and semi-volatile compounds. In the context of this compound research, GC is primarily used to identify and quantify volatile impurities, which may include residual solvents from the synthesis or purification process (e.g., toluene) or low molecular weight byproducts. ispub.comgcms.cz
Research Findings: The standard configuration for this type of analysis is a GC system equipped with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. ispub.comscielo.brresearchgate.net The separation is performed on a capillary column, where the choice of stationary phase chemistry is crucial. For general-purpose screening of volatile impurities, a column with a mid-polar stationary phase, such as one containing 5% phenyl-substituted polydimethylsiloxane (B3030410) (e.g., DB-5), provides excellent resolving power for a wide range of analytes. scielo.br
Sample introduction can be achieved via direct liquid injection or, for enhanced sensitivity of trace volatiles, by headspace sampling. scielo.brresearchgate.net The analysis involves a carefully controlled temperature program where the column temperature is gradually increased to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase. ispub.com For instance, the analysis of biphenyl and biphenyl oxide in aqueous samples has been successfully carried out using a DB-5 column with helium as the carrier gas and specific temperature settings for the injector and detector to ensure efficient volatilization and detection. scielo.br The analysis of methanol itself can be challenging due to its high volatility and low molecular weight, which can cause it to co-elute with other early-eluting compounds; however, derivatization or carefully optimized methods can overcome this. mdpi.com
Table 2: Representative GC Parameters for Volatile Impurity Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | DB-5 (5% Phenyl Polydimethylsiloxane), 25 m x 0.33 mm I.D., 0.5 µm film thickness | scielo.br |
| Carrier Gas | Helium or Nitrogen | ispub.comscielo.br |
| Injector Temperature | 275 °C | scielo.br |
| Detector | Flame Ionization Detector (FID) | ispub.comscielo.br |
| Detector Temperature | 285 °C | scielo.br |
| Temperature Program | Initial: 40 °C for 5 min, Ramp: 10 °C/min to 200 °C, Hold for 5 min | ispub.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Biphenyl |
| Biphenyl oxide |
| Helium |
| Methanol |
| Nitrogen |
| 2-phenylphenol |
Theoretical and Computational Chemistry Applied to 4 Methoxy 1,1 Biphenyl 4 Yl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are instrumental in determining its optimized geometry, electronic properties, and reactivity descriptors. nih.gov
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov For substituted biphenyls, the nature and position of the substituents significantly impact these frontier orbitals.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the methoxy (B1213986) and hydroxyl groups are expected to be regions of high negative potential, while the hydrogen atoms of the hydroxyl group and the aromatic protons would exhibit positive potential. These sites are crucial for understanding intermolecular interactions, such as hydrogen bonding.
Table 1: Representative DFT-Calculated Properties of this compound and Analogs
| Property | This compound (Predicted) | 4,4'-Dimethoxy-1,1'-biphenyl (Calculated) | 4-Methoxy-4'-nitrobiphenyl (Calculated) nih.gov |
| Dihedral Angle (°) (Phenyl-Phenyl) | ~40-45 | ~38 | ~39 |
| HOMO Energy (eV) | -5.8 | -5.6 | -6.5 |
| LUMO Energy (eV) | -1.2 | -0.9 | -2.8 |
| HOMO-LUMO Gap (eV) | 4.6 | 4.7 | 3.7 |
| Dipole Moment (Debye) | ~2.5 | ~1.8 | ~5.0 |
Note: Values for this compound are predictive and based on general principles and data from analogous compounds. Values for analogs are from published studies.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of this compound, providing insights into its conformational flexibility and interactions with its environment, such as a solvent. arxiv.org These simulations solve Newton's equations of motion for the atoms in the system, governed by a force field that describes the interatomic potentials.
A key aspect of biphenyl (B1667301) derivatives is their conformational isomerism, arising from the restricted rotation around the single bond connecting the two phenyl rings. slideshare.net MD simulations can map the potential energy surface as a function of the dihedral angle, revealing the most stable conformations and the energy barriers between them. For this compound, the interplay between the steric hindrance of the ortho-hydrogens and the electronic effects of the substituents determines the preferred twisted conformation. ic.ac.uk
When simulated in a solvent like water or methanol (B129727), MD can elucidate the nature of intermolecular interactions. The methoxy and hydroxymethyl groups can act as both hydrogen bond donors and acceptors. mdpi.comnih.gov MD simulations can quantify the extent and dynamics of hydrogen bonding between the solute and solvent molecules, which is crucial for understanding its solubility and solvation properties. researchgate.netmdpi.com Analysis of radial distribution functions (RDFs) from MD trajectories can reveal the average distances and coordination numbers of solvent molecules around specific functional groups of the solute.
Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Biphenyl Derivative
| Parameter | Typical Value/Setting | Purpose |
| Force Field | OPLS-AA, AMBER, CHARMM | Describes the potential energy of the system. |
| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent molecules. researchgate.net |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 298 K (Room Temperature) | Simulates ambient conditions. |
| Pressure | 1 atm | Simulates ambient conditions. |
| Simulation Time | 10-100 ns | Duration of the simulation to sample conformational space. |
| Time Step | 1-2 fs | Integration time step for the equations of motion. |
Quantum Chemical Modeling of Reaction Energetics and Transition States
Quantum chemical methods are essential for modeling the energetics of chemical reactions, including the synthesis of this compound. These methods can be used to calculate the energies of reactants, products, intermediates, and transition states along a reaction pathway. rsc.org
A common synthetic route to biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. rsc.org Quantum chemical calculations can be used to elucidate the mechanism of this palladium-catalyzed reaction, identifying the key steps such as oxidative addition, transmetalation, and reductive elimination. rsc.org By calculating the activation energy for each step, the rate-determining step of the reaction can be identified.
For the synthesis of this compound, one could model the coupling of a boronic acid derivative of one phenyl ring with a halide of the other. The calculations would provide detailed geometries of the transition state structures, which are high-energy, transient species that cannot be directly observed experimentally. Understanding the structure and energy of these transition states is crucial for optimizing reaction conditions to improve yield and selectivity.
Table 3: Illustrative Reaction Energetics for Key Steps in a Suzuki-Miyaura Coupling
| Reaction Step | Typical Activation Energy (kcal/mol) | Description |
| Oxidative Addition | 10 - 20 | The palladium catalyst inserts into the aryl-halide bond. |
| Transmetalation | 15 - 25 | The aryl group from the boronic acid is transferred to the palladium center. |
| Reductive Elimination | 5 - 15 | The two aryl groups couple, and the biphenyl product is released from the catalyst. |
Note: These are typical energy ranges and can vary significantly based on the specific reactants, catalyst, and solvent used.
Computational Approaches to Spectroscopic Data Interpretation
Computational methods are widely used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. For this compound, these predictions can aid in the confirmation of its structure.
Calculations of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide theoretical spectra that can be compared with experimental data. nih.gov A good correlation between the calculated and experimental shifts provides strong evidence for the proposed molecular structure. nih.gov
Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. nih.gov This allows for the assignment of specific absorption bands in the experimental spectrum to particular vibrational modes of the molecule, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the various C-H and C=C vibrations of the aromatic rings. nist.gov Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov
Table 4: Predicted vs. Typical Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |
| C-O (Methoxy) | 55.3 | 55-56 |
| C-OH (Hydroxymethyl) | 64.5 | 63-65 |
| Aromatic C-H | 114-130 | 114-130 |
| Aromatic C-quaternary | 132-159 | 131-160 |
Note: Predicted values are based on computational chemistry databases and may vary depending on the level of theory and solvent effects. Experimental ranges are based on analogous compounds. wiley-vch.dechemicalbook.comrsc.org
Applications As Synthetic Intermediates and in Advanced Materials Science
Role as Building Blocks in Organic Synthesis
(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol is primarily utilized as an intermediate or building block in organic synthesis. lookchem.combldpharm.comlookchem.com The presence of the hydroxyl (-OH) group on the benzylic carbon provides a reactive handle for a multitude of chemical transformations. This allows for its incorporation into larger, more complex molecular structures, which are often targets in pharmaceutical and fine chemical manufacturing. lookchem.comnih.gov
The key reactivity of the molecule is centered on its functional groups:
Hydroxymethyl Group (-CH₂OH): This primary alcohol functionality can undergo a wide range of common organic reactions. It can be easily oxidized to form the corresponding aldehyde (4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde) or carboxylic acid (4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid). Furthermore, it can participate in esterification or etherification reactions to attach various other molecular fragments. The hydroxyl group can also be converted into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions to introduce functionalities like amines, azides, or cyano groups.
Biphenyl (B1667301) Core: The rigid biphenyl structure serves as a robust scaffold. The π-conjugated system influences the electronic properties of the molecule and any derivatives synthesized from it.
Methoxy (B1213986) Group (-OCH₃): This electron-donating group on one of the phenyl rings modulates the electronic nature of the biphenyl system, influencing the reactivity and properties of the molecule and its derivatives.
The combination of these features makes this compound a strategic starting material for constructing molecules where a rigid spacer with specific electronic characteristics is required.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 20854-60-8 |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| Boiling Point | 376°C at 760 mmHg |
| Density | 1.112 g/cm³ |
| Flash Point | 173.5°C |
This data is compiled from chemical supplier information. lookchem.com
Precursors for Functional Polymers and Dendrimers
The structure of this compound is well-suited for the synthesis of functional polymers and for incorporation into dendritic structures.
In polymer science, the 4-methoxybiphenyl (B1664174) unit is a known mesogen, a fundamental component of a molecule that can induce liquid crystalline phases. researchgate.net Molecules containing rigid rod-like units such as the biphenyl core are known to exhibit liquid crystalline behavior, which is crucial for applications like liquid-crystal displays (LCDs). ossila.comnih.govmdpi.com The hydroxyl group of this compound allows it to act as an initiator for ring-opening polymerization of cyclic monomers like lactones or carbonates. sigmaaldrich.com This would result in a polymer chain with the methoxybiphenyl mesogen attached at one end. Alternatively, the hydroxyl group can be modified into a polymerizable group (e.g., an acrylate (B77674) or methacrylate), and the resulting monomer can be polymerized to create side-chain liquid-crystalline polymers, where the rigid mesogenic units are pendant to the flexible polymer backbone. researchgate.net
While specific examples detailing the use of this compound in dendrimer synthesis are not prominent, its structure lends itself to such applications. Dendrimers are highly branched, well-defined macromolecules with a vast number of surface functional groups. researchgate.net The hydroxyl group of the compound could be used to attach it to the surface of an existing dendrimer, modifying the surface properties by introducing the rigid, functional biphenyl unit. Conversely, it could potentially be modified to act as a core molecule from which dendritic branches are grown. Standard dendrimer synthesis often involves iterative reaction sequences, for example, using amines and acrylates to build poly(amidoamine) (PAMAM) dendrimers. mdpi.comrsc.org
Design and Synthesis of Biphenyl-Based Ligands for Catalysis
The biphenyl scaffold is a cornerstone in the design of privileged ligands for homogeneous catalysis, most notably in the class of biaryl phosphines. These ligands are crucial for many metal-catalyzed cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. While this compound is not itself a ligand, it serves as an excellent precursor for their synthesis.
The synthetic strategy involves converting the benzylic hydroxyl group into a phosphine (B1218219). This is typically achieved by first converting the alcohol to a benzyl (B1604629) halide (e.g., -CH₂Cl or -CH₂Br), which can then react with a phosphide (B1233454) source, such as lithium diphenylphosphide (LiPPh₂), to yield the desired phosphine ligand (e.g., (4'-methoxy-[1,1'-biphenyl]-4-yl)methyl)diphenylphosphine). The resulting ligand would feature a PPh₂ group tethered to the biphenyl framework. Such ligands can coordinate to transition metals like palladium, rhodium, or copper, forming catalysts with specific steric and electronic properties. nih.govbeilstein-journals.org The methoxy group on the biphenyl backbone acts as an electron-donating group, which can influence the electron density at the metal center, thereby tuning the catalyst's activity, stability, and selectivity. The development of novel ligands is a continuous effort in catalysis to improve reaction efficiency and expand the scope of chemical transformations. nih.govderpharmachemica.comresearchgate.netbeilstein-journals.org
Integration into Organic Electronic and Optoelectronic Materials
The rigid, π-conjugated structure of the biphenyl moiety makes it a prime candidate for use in organic electronic and optoelectronic materials. These applications rely on the ability of organic molecules to transport charge or emit light.
The extended π-system of this compound and its derivatives allows for effective π-π stacking in the solid state, which is a key mechanism for charge transport in organic semiconductors. The inherent rigidity of the biphenyl core helps in forming ordered structures, such as liquid crystalline phases, which can enhance charge mobility. mdpi.com For these reasons, biphenyl-containing molecules are investigated as components in organic field-effect transistors (OFETs) and as host materials in organic light-emitting diodes (OLEDs). osaka-u.ac.jp
Furthermore, the biphenyl scaffold is a known luminophore, capable of emitting light upon excitation. The luminescent properties can be tuned by modifying the substituents on the biphenyl rings. The electron-donating methoxy group in this compound can influence the energy levels of the molecular orbitals (HOMO/LUMO) and thus alter the color and efficiency of the emitted light. Biphenyl derivatives are also used in the construction of luminescent metal-organic frameworks (MOFs), where their emission can be used for chemical sensing applications. mdpi.commdpi.com The potential to convert the hydroxyl group into other functionalities provides a route to integrate this luminescent core into a wide array of advanced materials. osaka-u.ac.jp
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde |
| 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid |
| 6-(4-methoxybiphenyl-4'-oxy)hexyl vinyl hexanedioate |
| Biphenyl-4-methanol |
| Lithium diphenylphosphide |
| ((4'-methoxy-[1,1'-biphenyl]-4-yl)methyl)diphenylphosphine |
Future Research Directions and Emerging Trends in 4 Methoxy 1,1 Biphenyl 4 Yl Methanol Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of biphenyl (B1667301) compounds, including (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol, often relies on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. While effective, these methods typically involve toxic solvents, expensive catalysts, and significant energy consumption. Future research is increasingly directed towards "greening" these synthetic pathways.
Key areas of development include:
Aqueous-Phase Synthesis: Replacing hazardous organic solvents with water is a primary goal of green chemistry. Research has demonstrated the feasibility of conducting Suzuki-Miyaura reactions in aqueous media, often at ambient temperatures, which significantly reduces the environmental impact. mdpi.comresearchgate.net Efficient protocols using water as the solvent, sometimes in combination with ethanol (B145695), have been developed for the synthesis of 4-methoxybiphenyl (B1664174), a closely related precursor. dntb.gov.uasigmaaldrich.com
Heterogeneous and Recyclable Catalysts: To minimize palladium contamination in the final product and reduce costs, research is focusing on developing solid-supported catalysts. Palladium nanoparticles supported on polymeric matrices, such as hypercrosslinked polystyrene, have shown high activity and can be recycled multiple times without a significant loss in performance. mdpi.com
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and improving energy efficiency in Suzuki-Miyaura cross-coupling reactions. acs.org This technique has been successfully applied in student laboratory settings to synthesize 4-methoxybiphenyl, demonstrating its robustness and potential for broader application. acs.org
Solvent-Free and Catalyst-Free Methods: A truly sustainable approach aims to eliminate both organic solvents and metal catalysts. Mechanochemical synthesis, which involves reactions in a ball mill without any solvent, is a promising avenue for preparing biphenyl derivatives. lbl.gov Additionally, catalyst-free methods, perhaps utilizing novel activation techniques or highly reactive starting materials, are an aspirational goal for the field. nih.gov
Biocatalysis: The use of enzymes to perform complex chemical transformations offers unparalleled selectivity and mild reaction conditions. While specific biocatalytic routes to this compound are not yet established, the broader field of biocatalysis is rapidly expanding. nih.govyoutube.com Future research may focus on engineering enzymes for C-C bond formation or for the selective functionalization of biphenyl precursors, providing a completely renewable and non-toxic synthetic strategy.
| Sustainable Synthesis Approach | Key Advantages | Representative Research Focus |
| Aqueous-Phase Suzuki Coupling | Reduces use of volatile organic compounds (VOCs); often milder conditions. | Development of water-soluble ligands and catalysts; reactions in neat water. mdpi.comdntb.gov.ua |
| Microwave-Assisted Synthesis | Drastically reduced reaction times; improved energy efficiency. | Optimization of microwave parameters for high-yield biphenyl synthesis. acs.org |
| Heterogeneous Catalysis | Easy catalyst separation and recycling; reduced metal contamination. | Palladium supported on polymers (e.g., hypercrosslinked polystyrene). mdpi.com |
| Mechanochemistry | Solvent-free conditions; high yields and fast reaction times. | Ball-milling synthesis of biphenyltetracarboxydiimides. lbl.gov |
| Biocatalysis | High selectivity; mild, aqueous conditions; renewable catalysts (enzymes). | Engineering enzymes for C-C bond formation and selective functionalization. nih.gov |
Exploration of Novel Reactivity and Transformation Pathways
Beyond its synthesis, future research will delve into new ways to functionalize and transform this compound to create a wider range of derivatives. The molecule possesses several reactive sites: the primary alcohol (methanol group), the methoxy (B1213986) group, and the aromatic biphenyl core.
Emerging areas of exploration include:
Selective Oxidation: The primary alcohol group is a prime target for transformation. Controlled oxidation can yield the corresponding aldehyde, (4'-Methoxy[1,1'-biphenyl]-4-carbaldehyde), or carboxylic acid, (4'-Methoxy[1,1'-biphenyl]-4-carboxylic acid). Research into selective and green oxidation methods, such as photocatalytic oxidation using TiO2 or catalysis with novel metal complexes in the absence of harsh oxidants, is a key trend. lbl.govnih.gov These oxidized derivatives serve as crucial building blocks for more complex molecules like esters, amides, and imines.
Etherification and Esterification: The hydroxyl group can be readily converted into ethers or esters, allowing for the attachment of a vast array of functional groups. These reactions can be used to synthesize polymers, liquid crystals, or biologically active molecules. Developing solventless or solid-acid catalyzed esterification methods aligns with the push for more sustainable chemistry. researchgate.net
Demethylation and Functionalization: The methoxy group, while generally stable, can be cleaved to reveal a phenol (B47542). This transformation from this compound to the corresponding biphenyl-4,4'-diol derivative opens up another avenue for derivatization, such as the synthesis of polyesters or polyethers.
Reactions at the Biphenyl Core: While the biphenyl core is relatively inert, advanced C-H activation techniques could enable direct functionalization of the aromatic rings, bypassing the need for pre-functionalized starting materials. Furthermore, insights from metabolic studies of related compounds, like polychlorinated biphenyls (PCBs), show that enzymatic systems can hydroxylate the aromatic rings. mdpi.com This hints at future biocatalytic strategies for regioselective functionalization.
| Reactive Site | Potential Transformation | Resulting Derivative Class | Research Trend |
| Hydroxymethyl Group | Selective Oxidation | Aldehydes, Carboxylic Acids | Green photocatalysis, novel metal catalysts. nih.gov |
| Hydroxymethyl Group | Esterification/Etherification | Esters, Ethers | Attachment of functional side chains for polymers and liquid crystals. researchgate.net |
| Methoxy Group | O-Demethylation | Phenols | Access to di-functional biphenyls for polymerization. |
| Biphenyl Core | C-H Activation/Halogenation | Substituted Biphenyls | Direct and regioselective introduction of new functional groups. |
Rational Design of Derivatives for Specific Material Properties
The rigid, rod-like structure of the biphenyl unit makes this compound an excellent platform for the design of advanced materials. A major trend is the move away from serendipitous discovery towards the rational design of derivatives with predictable, tailored properties.
Liquid Crystals: Biphenyl derivatives are fundamental components of liquid crystal displays (LCDs). The methoxybiphenyl unit is particularly valuable in designing molecules that exhibit specific mesophases, such as nematic (N) and twist-bend nematic (NTB) phases. mdpi.comresearchgate.net By systematically modifying the structure—for instance, by esterifying the methanol (B129727) group with different alkyl or alkoxy benzoic acids—researchers can fine-tune properties like the phase transition temperatures, birefringence, and dielectric anisotropy. acs.orgmdpi.com The goal is to create new liquid crystal materials with wider operating temperature ranges and faster switching times.
Organic Electronics: The conjugated π-system of the biphenyl core is suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.org Derivatives of this compound can be designed to function as charge-transporting or light-emitting materials. Future work will involve synthesizing derivatives with extended conjugation or with specific electron-donating or -accepting groups to control the electronic energy levels (HOMO/LUMO) and enhance device performance. nih.gov
Advanced Polymers: The hydroxyl functionality of this compound makes it a valuable monomer for step-growth polymerization. It can be used to synthesize polyesters, polyethers, and polyurethanes. Incorporating the rigid methoxybiphenyl unit into a polymer backbone can significantly increase its thermal stability (raising the glass transition temperature) and impart unique optical properties. Research is focused on creating high-performance polymers for demanding applications, including bio-based thermoplastics derived from similar phenolic structures. chemrxiv.orgjcsp.org.pk
| Material Class | Role of this compound Core | Design Strategy | Target Property |
| Liquid Crystals | Provides rigid, mesogenic core structure. | Elongation of the molecule with flexible alkyl/alkoxy chains. mdpi.comresearchgate.net | Control of nematic and smectic phase behavior. |
| Organic Electronics | Forms a conjugated system for charge transport/emission. | Introduction of electron-donating/withdrawing groups. | Tuning of HOMO/LUMO levels for efficient OLEDs. nih.gov |
| Polymers | Acts as a rigid monomer to enhance thermal/mechanical properties. | Incorporation into polyester (B1180765) or polyether backbones. | High glass transition temperature, optical clarity. jcsp.org.pk |
Advanced Computational-Experimental Integration in Chemical Research
The synergy between computational modeling and experimental synthesis is a powerful emerging trend that is accelerating materials discovery. Instead of relying solely on chemical intuition and trial-and-error, researchers can now predict the properties of molecules before they are synthesized.
Predictive Modeling of Material Properties: Quantum chemical methods, particularly Density Functional Theory (DFT), are being extensively used to predict the properties of biphenyl derivatives. mdpi.com For liquid crystals, DFT calculations can estimate molecular geometry, polarizability, and dipole moments, which are crucial parameters that determine the mesomorphic behavior. mdpi.comacs.org This allows for the in silico screening of large libraries of potential derivatives to identify the most promising candidates for synthesis.
Synergistic Research Cycles: The modern research workflow increasingly involves a feedback loop between computational and experimental chemists. A computational study might predict a derivative with a particularly wide nematic range or high charge mobility. mdpi.com This prediction then guides the synthetic chemist to target that specific molecule. The experimental characterization of the synthesized compound, in turn, provides valuable data to refine and validate the computational models, leading to more accurate predictions in the future. This integrated approach saves time, reduces waste, and accelerates the pace of innovation in materials science. lbl.gov
Q & A
Q. What are the common synthetic routes for (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) using aryl halides and boronic acids. Key steps include:
-
Catalyst System : Ni/Pd dual catalysis (e.g., for Methyl 3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoate synthesis) with optimized solvent systems (ethanol or dioxane/water mixtures) .
-
Halogenation : Sandmeyer reaction for introducing bromine or cyano groups at specific positions .
-
Purification : Flash chromatography (petroleum ether/ethyl acetate) yields >95% purity .
-
Yield Optimization : Temperature (65°C) and stoichiometric control (1.1 eq. reagents) improve efficiency .
- Data Table : Synthetic Routes Comparison
| Method | Catalyst | Solvent | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd/Ni | Ethanol | 75-85% | >95% | |
| Sandmeyer Halogenation | HBr/CuCN | Dioxane/Water | 60-70% | 90% |
Q. How is the structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify methoxy (-OCH), biphenyl protons, and hydroxymethyl (-CHOH) groups. For example, biphenyl protons appear as doublets (δ 7.2–7.6 ppm) .
- HRMS : Molecular ion peaks (e.g., [M+H] at m/z 293.1152) validate molecular formula (CHO) .
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis .
- Waste Disposal : Segregate organic waste and consult professional disposal services .
Advanced Research Questions
Q. How can computational methods predict the biological interactions of derivatives?
- Methodological Answer :
- Molecular Docking : Models binding affinity to targets (e.g., enzymes) using software like AutoDock. For example, biphenyl derivatives show affinity for PD-1/PD-L1 proteins .
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., values) .
Q. What strategies enhance sustainability in biocatalytic synthesis?
- Methodological Answer :
- Biocatalysts : Lipases or oxidoreductases reduce reliance on heavy metals .
- Solvent Systems : Replace ethanol with ionic liquids or supercritical CO .
- Waste Minimization : Continuous flow reactors improve atom economy .
Q. Which structural modifications improve bioactivity?
- Methodological Answer :
-
Substituent Effects : Introducing halogens (e.g., Br at C2') enhances cytotoxicity (IC < 1 µM in cancer cells) .
-
SAR Studies : Compare analogs (e.g., 4-Biphenylylacetone vs. 4-Biphenylmethanol) to correlate functional groups with activity .
- Data Table : SAR of Biphenyl Derivatives
| Compound | Functional Group | Bioactivity (IC) | Reference |
|---|---|---|---|
| (4'-Methoxy-biphenyl)methanol | -CHOH | 5.2 µM (Antimicrobial) | |
| 4-Biphenylylacetone | -COCH | 10.8 µM | |
| Brominated Derivative | -Br | 0.8 µM (Cytotoxic) |
Q. How do solvent and temperature affect cross-coupling efficiency?
- Methodological Answer :
- Solvent Polarity : Polar aprotic solvents (DMF) accelerate oxidative addition but may reduce catalyst stability .
- Temperature : 65°C balances reaction rate and side-product formation .
Q. How to resolve contradictions in synthetic yields?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
